molecular formula C19H23ClN2 B12929179 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride

1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride

Cat. No.: B12929179
M. Wt: 314.9 g/mol
InChI Key: NORWDWQTFRRLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride is a chemical compound with a complex structure that includes a dibenzoannulene core and a piperazine moiety

Preparation Methods

Chemical Reactions Analysis

1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The dibenzoannulene core and piperazine moiety can interact with specific binding sites, leading to modulation of biological pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar compounds to 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride include:

The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine hydrochloride lies in its combination of the dibenzoannulene core and piperazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;hydrochloride

InChI

InChI=1S/C19H22N2.ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;/h1-8,19-20H,9-14H2;1H

InChI Key

NORWDWQTFRRLNN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl

Origin of Product

United States

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